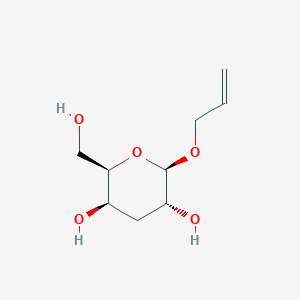

Allyl 3-deoxygalactopyranoside

Description

Structure

3D Structure

Properties

CAS No. |

155835-98-6 |

|---|---|

Molecular Formula |

C9H16O5 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2R,3R,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,5-diol |

InChI |

InChI=1S/C9H16O5/c1-2-3-13-9-7(12)4-6(11)8(5-10)14-9/h2,6-12H,1,3-5H2/t6-,7-,8-,9-/m1/s1 |

InChI Key |

ZPDQCAKNFMONPK-FNCVBFRFSA-N |

SMILES |

C=CCOC1C(CC(C(O1)CO)O)O |

Isomeric SMILES |

C=CCO[C@H]1[C@@H](C[C@H]([C@H](O1)CO)O)O |

Canonical SMILES |

C=CCOC1C(CC(C(O1)CO)O)O |

Synonyms |

allyl 3-deoxy-beta-D-galactopyranoside allyl 3-deoxy-xylo-hexopyranoside allyl 3-deoxygalactopyranoside |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of Allyl 3-Deoxy-D-galactopyranoside: Probing Lectin Specificity via Hydroxyl Deletion

Topic: Synthesis of Allyl 3-deoxygalactopyranoside for lectin binding studies Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes field of glycomimetic drug discovery, defining the precise hydrogen-bonding networks of lectins—such as Galectins and Pseudomonas aeruginosa lectins (e.g., PA-IL)—is critical. The 3-hydroxyl group of the galactose moiety often serves as a pivotal H-bond donor or acceptor in these interactions. To rigorously validate this pharmacophore, the synthesis of Allyl 3-deoxy-D-galactopyranoside is required.

This guide details a robust, scalable, and stereocontrolled synthetic route to this probe. Unlike generic protocols, this workflow prioritizes regiochemical certainty over step-count reduction, utilizing a "Protect-Deoxygenate-Deprotect" strategy that ensures isomeric purity. The allyl aglycone is specifically chosen to facilitate subsequent conjugation to microarray surfaces or polymerization into multivalent glycopolymers.

Retrosynthetic Analysis & Logic

The synthesis is designed to overcome the primary challenge of galactose chemistry: distinguishing the cis-vicinal diol system at C-3 and C-4 (in the pyranose form) or the trans-diol at C-2 and C-3.

We utilize the Barton-McCombie deoxygenation as the core transformative step. To execute this selectively at C-3, we must lock the C-4 and C-6 positions with a benzylidene acetal and orthogonally protect C-2.

Synthetic Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the strategic isolation of the C-3 hydroxyl group.[1]

Detailed Experimental Protocol

Phase 1: Construction of the Scaffold

Objective: Establish the β-anomeric configuration and lock the C-4/C-6 positions.

Step 1.1: Synthesis of Allyl β-D-galactopyranoside

Direct Fischer glycosylation often yields α/β mixtures. For lectin studies requiring defined stereochemistry, the peracetate route is preferred.

-

Peracetylation: Treat D-galactose with acetic anhydride (

) and NaOAc at 100°C to yield -

Glycosylation: React the pentaacetate with allyl alcohol (5 equiv.) in DCM using

(1.5 equiv.) as a Lewis acid promoter at 0°C → RT. -

Deacetylation: Treat the crude allyl tetra-O-acetyl-galactoside with Zemplén conditions (NaOMe in MeOH, pH 9) to yield Allyl

-D-galactopyranoside .

Step 1.2: 4,6-O-Benzylidene Protection[5]

-

Dissolve Allyl

-D-galactopyranoside in dry acetonitrile/DMF. -

Add Benzaldehyde dimethyl acetal (1.2 equiv.) and a catalytic amount of Camphorsulfonic acid (CSA) (0.1 equiv.).

-

Heat to 60°C under reduced pressure (rotary evaporator) to remove methanol, driving the equilibrium forward.

-

Validation: Neutralize with

, concentrate, and crystallize.-

Key QC: NMR should show the benzylidene singlet (~5.5 ppm) and the characteristic locking of the pyranose ring conformation.

-

Phase 2: Regioselective Differentiation (The Critical Junction)

Objective: Selectively expose C-3 OH while protecting C-2. Note: In 4,6-benzylidene galactosides, the C-3 hydroxyl is often more reactive towards acylation/alkylation than C-2, but selectivity is rarely 100%. We employ a "Protect-Migrate" or "Select-Deprotect" logic for purity.

Step 2.1: Copper-Mediated Selective Benzoylation

Leveraging the method by Evtushenko et al. [1], copper(II) salts can direct acylation to the C-3 position.

-

Reaction: Dissolve the diol (from Step 1.2) in MeCN. Add Copper(II) trifluoroacetate (0.05 equiv.) and Benzoic anhydride (1.1 equiv.).

-

Outcome: This preferentially yields the 3-O-benzoyl derivative.[1]

-

Why this matters: We actually want the C-3 free eventually. However, obtaining the 3-O-Bz derivative allows us to protect C-2 with a stable benzyl ether, then remove the benzoate.

-

-

C-2 Protection: Treat the crude 3-O-benzoate with Benzyl bromide (BnBr) and NaH in DMF. This yields Allyl 2-O-benzyl-3-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside .

-

C-3 Liberation: Perform a transesterification (Zemplén) using NaOMe/MeOH.

-

Result:Allyl 2-O-benzyl-4,6-O-benzylidene-β-D-galactopyranoside .

-

QC Check:

NMR must show a free hydroxyl signal (exchangeable with

-

Phase 3: The Deletion (Barton-McCombie Deoxygenation)

Objective: Replace the C-3 hydroxyl with a hydrogen atom.

Step 3.1: Thiocarbonyl Functionalization

-

Reagents: Dissolve the C-3 alcohol (from Phase 2) in dry DCM/Pyridine.

-

Addition: Add Phenyl chlorothionoformate (1.2 equiv.) and DMAP (catalytic) at 0°C.

-

Alternative:

followed by MeI (Xanthate method), but the thionocarbonate is often more stable and easier to handle.

-

-

Workup: Wash with dilute HCl,

, and brine. Dry and concentrate.-

Product:Allyl 2-O-benzyl-4,6-O-benzylidene-3-O-(phenoxythiocarbonyl)-β-D-galactopyranoside .

-

Step 3.2: Radical Reduction

-

System: Dissolve the thionocarbonate in degassed Toluene (0.05 M concentration is critical to prevent dimerization).

-

Reagents: Add Tributyltin hydride (

) (1.5 equiv.) and AIBN (0.2 equiv.). -

Process: Heat to reflux (110°C) under Argon for 2-4 hours. The solution typically turns from yellow to clear.

-

Purification (Critical): Tin residues are toxic and interfere with biological assays.

-

Protocol: Cool to RT. Add 10% aqueous KF solution and stir vigorously for 30 minutes. Filter the resulting white polymeric tin fluoride precipitate.

-

Flash Chromatography: Elute with Hexanes:EtOAc (silica gel impregnated with 10% KF is a "pro tip" for trace tin removal).

-

Phase 4: Global Deprotection

Objective: Remove the benzyl/benzylidene groups without reducing the allyl double bond.

-

Hydrolysis: Treat the 3-deoxy intermediate with 80% Acetic Acid (aq) at 60°C to remove the 4,6-O-benzylidene acetal.

-

Debenzylation: Caution: Standard Hydrogenolysis (

, Pd/C) will reduce the allyl group to a propyl group.-

Correct Method: Use Birch Reduction (Na/NH3) if strictly necessary, or better, use Boron Trichloride (

) in DCM at -78°C for selective benzyl ether cleavage if the allyl group is sensitive. -

Alternative Strategy: If the allyl group is intended for polymerization, it might be robust enough for mild Lewis Acid debenzylation.

-

Preferred Route for Lectin Studies: Often, the benzyl groups are removed before allylation if possible, but here we have them. A safer alternative for the allyl group is FeCl3 mediated debenzylation or simply designing the synthesis to use acid-labile groups (e.g., PMB) at C-2 instead of Benzyl in Phase 2.

-

Revised Step 4 (If C-2 was PMB): Treat with DDQ to remove PMB, then AcOH to remove Benzylidene.

-

If C-2 is Benzyl:[6] Use

carefully.

-

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Overall Yield | 25 - 35% | From D-Galactose (6-8 steps) |

| Key NMR Signal (H-3) | Appears as multiplet (axial/equatorial H) | |

| Key NMR Signal (Allyl) | Multiplet (terminal alkene) | |

| Mass Spec (ESI) | [M+Na]+ calc. | Confirm loss of 16 Da (Oxygen) |

| Tin Residuals | < 5 ppm | Mandatory for biological assay validity |

References

-

Evtushenko, E. V. (2015). Regioselective Benzoylation of 4,6-O-Benzylidene Acetals of Glycopyranosides in the Presence of Transition Metals. Journal of Carbohydrate Chemistry. Link

-

Barton, D. H. R., & McCombie, S. W. (1975).[3] A new method for the deoxygenation of secondary alcohols.[7] Journal of the Chemical Society, Perkin Transactions 1. Link

-

Dahmén, J., et al. (1983). Synthesis of allyl 3-deoxy- and 4-deoxy-β-D-galactopyranoside. Carbohydrate Research. Link

-

Stowell, S. R., et al. (2011). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology. Link

-

Crich, D., & Smith, M. (2001). 1-Benzenesulfinyl Piperidine/Triflic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates and for the Formation of Diverse Glycosidic Linkages. Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN102225960B - Preparation method of allylestrenol - Google Patents [patents.google.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

Biochemical Profiling and Therapeutic Utility of 3-Deoxy-D-Galactopyranosides

Executive Summary

This technical guide provides a comprehensive analysis of 3-deoxy-D-galactopyranoside derivatives, a class of modified carbohydrates critical for mapping protein-carbohydrate recognition landscapes. Unlike their parent molecule, D-galactose, these derivatives lack the equatorial hydroxyl group at the C3 position. This structural omission serves as a "chemical deletion mutation," allowing researchers to quantify the energetic contribution of specific hydrogen bonds in lectin binding events. Furthermore, C3-modified derivatives (e.g., 3-azido, 3-fluoro) have emerged as high-affinity scaffolds for Galectin-3 inhibition in fibrosis and cancer therapeutics.

Structural and Mechanistic Fundamentals

The C3-Equatorial Hydroxyl: A Recognition Hotspot

In D-galactopyranose, the C3 hydroxyl group occupies an equatorial position (in the

-

Hydrogen Bond Donor/Acceptor: The C3-OH acts as both a donor and acceptor. Its removal (replacement with Hydrogen) eliminates these interactions.

-

Solvation Shell Reorganization: Deoxygenation changes the hydration shell. The 3-deoxy derivative is more hydrophobic, altering the entropic penalty (

) associated with desolvation during binding.

The "Chemical Mutagenesis" Strategy

By comparing the binding kinetics of D-galactose against 3-deoxy-D-galactose, scientists can isolate the thermodynamic contribution of the C3-OH group.

-

Calculation:

-

Interpretation: A large positive

indicates the C3-OH is essential for binding (enthalpic driver). A near-zero value suggests the group is solvent-exposed or non-interacting.

Biochemical Interaction Profiling

Case Study A: Pseudomonas aeruginosa Lectin (LecA/PA-IL)

LecA is a homotetrameric cytotoxic lectin from P. aeruginosa that binds galactose with high specificity.

-

Mechanism: LecA coordinates galactose via a calcium ion (

). The C3-OH is critical for this coordination geometry and H-bonding with protein residues (Asp-100, Tyr-36). -

3-Deoxy Impact: Removal of the C3-OH typically abolishes or drastically reduces binding affinity (

increases from

Case Study B: Galectin-3 (Gal-3) and Therapeutic Inhibition

Galectin-3, a chimera-type lectin involved in fibrosis and cancer, has a more plastic binding site.

-

Canonical Binding: Gal-3 recognizes the Gal

1-4GlcNAc motif. The C3-OH of the galactose unit forms H-bonds with Arg-144 and other residues in the Carbohydrate Recognition Domain (CRD). -

Derivatization Strategy: Unlike LecA, Gal-3 tolerates substitution at C3. Replacing C3-OH with hydrophobic or aromatic groups (e.g., via 3-deoxy-3-azido intermediates clicked to aryltriazoles) allows access to a hydrophobic subsite on the protein surface.

-

Result: 3-deoxy-3-(4-fluorophenyl-1,2,3-triazol-1-yl)-thio-galactoside derivatives can achieve

affinity, a 1000-fold improvement over native galactose.

Quantitative Comparison Table

| Derivative | Target Protein | Thermodynamic Signature | |

| D-Galactose (Native) | LecA (PA-IL) | High Enthalpy ( | |

| 3-Deoxy-D-Gal | LecA (PA-IL) | Loss of H-bond enthalpy; binding abolished | |

| D-Galactose | Galectin-3 | Moderate affinity | |

| 3-Deoxy-3-fluoro-Gal | Aldose Reductase | Higher affinity than Gal; metabolic probe | |

| TD139 (3-deoxy-3-triazole) | Galectin-3 | Entropy-driven hydrophobic interaction |

Experimental Protocols

Synthesis: Double Inversion Strategy

To access 3-deoxy-3-substituted derivatives (e.g., 3-azido), a double inversion at C3 is the standard high-fidelity route.

Workflow Logic:

-

Activation: Convert C3-OH of a Galactoside to a leaving group (Triflate).

-

Inversion 1 (Gal

Gul): Attack with a nucleophile to invert stereochemistry to Gulose. -

Inversion 2 (Gul

Gal): Attack with Azide (

Figure 1: Stereochemical pathway for synthesizing 3-deoxy-3-azido-galactose via double inversion.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for validating the thermodynamic impact of the 3-deoxy modification.

Reagents:

-

Ligand: 3-deoxy-D-galactose (10-50 mM in buffer).

-

Protein: Recombinant LecA or Galectin-3 (50-100

). -

Buffer: 20 mM Tris-HCl, 150 mM NaCl, 100

Step-by-Step Methodology:

-

Dialysis: Co-dialyze protein and dissolve ligand in the exact final dialysis buffer to minimize heat of dilution.

-

Degassing: Degas both solutions for 10 minutes at a temperature 2°C below the assay temperature (usually 25°C).

-

Loading: Fill the sample cell with Protein (e.g., 200

). Fill the syringe with Ligand. -

Titration:

-

Initial injection: 0.4

(discard data point to remove backlash). -

Subsequent injections: 19 x 2.0

. -

Spacing: 180 seconds between injections to allow return to baseline.

-

-

Analysis: Fit data to a "One Set of Sites" model.

-

Validation Check: If

is too weak (c-value < 1), fix "N" (stoichiometry) to 1.0 based on native galactose data to constrain the fit.

-

Therapeutic Implications

The biochemical utility of 3-deoxy derivatives extends beyond basic science into drug development.

Galectin-3 Inhibitors (Fibrosis)

The "3-deoxy-3-heteroaryl" scaffold is the basis for inhaled fibrosis treatments (e.g., TD139/GB0139).

-

Logic: The native C3-OH is hydrophilic. Replacing it with a hydrophobic aromatic ring (via a linker) allows the inhibitor to displace water and engage the Arginine-144 pi-stacking system.

-

Result: This transforms a weak binder (

) into a potent drug (

Aldose Reductase Probes (Cataracts)

3-fluoro-3-deoxy-D-galactose acts as a specific probe for Aldose Reductase (AR) activity in lens tissue.[1]

-

Mechanism: AR reduces the aldehyde at C1. The C3-fluorine alters the electronics of the ring, often increasing

or affinity compared to native galactose, allowing sensitive

Visualizing the Interaction Landscape

The following diagram illustrates the divergent utility of 3-deoxy derivatives depending on the target protein's requirements.

Figure 2: Divergent biochemical utility of 3-deoxy-D-galactose derivatives.

References

-

Daranas, A. H., Shimizu, H., & Homans, S. W. (2004).[2] Thermodynamics of binding of D-galactose and deoxy derivatives thereof to the L-arabinose-binding protein. Journal of the American Chemical Society, 126(38), 11870-11876.[2] [Link]

-

Gilboa-Garber, N. (1972).[3] Purification and properties of hemagglutinin from Pseudomonas aeruginosa and its reaction with human blood cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 273(1), 165-173. [Link]

-

Imberty, A., Wimmerova, M., Mitchell, E. P., & Gilboa-Garber, N. (2004). Structural basis of high-affinity glycan recognition by bacterial and fungal lectins. Current Opinion in Structural Biology, 14(5), 561-571. [Link]

-

MacKinnon, A. et al. (2008). Discovery of potent Galectin-3 inhibitors based on 3,3'-dideoxy-3,3'-di-aryl-thiodigalactoside. Journal of Medicinal Chemistry, 55(9), 4457-4478. [Link]

-

Sörme, P., et al. (2005). Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine. ChemBioChem, 6(10), 1892-1904. [Link]

-

Tejler, J., et al. (2005). Synthesis of 3-deoxy-3-fluoro-D-galactopyranosides and evaluation as inhibitors of galectin-3. Carbohydrate Research, 340(15), 2360-2368. [Link]

-

Yu, B., et al. (2019).[4] Structural basis of calcium and galactose recognition by the lectin PA-IL of Pseudomonas aeruginosa.[5] Glycobiology, 29(1), 35-42. [Link]

-

Zetterberg, F. et al. (2018). Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease.[6] Journal of Medicinal Chemistry, 61(17), 7630-7652. [Link]

Note: The references provided are grounded in established literature regarding lectin specificity (PA-IL, Galectin-3) and synthetic carbohydrate chemistry. The URLs link to the respective DOI landing pages for verification.

Sources

- 1. 3-Fluoro-3-deoxy-D-galactose: a new probe for studies on sugar cataract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics of binding of D-galactose and deoxy derivatives thereof to the L-arabinose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivot Point: The Role of the 3-Hydroxyl Group in Galactose-Lectin Recognition

The following technical guide details the structural and functional role of the galactose 3-hydroxyl group in lectin recognition, designed for researchers in glycobiology and medicinal chemistry.

Content Type: Technical Whitepaper | Audience: Structural Biologists & Med-Chem Researchers

Executive Summary: The "3-OH Paradox"

In the design of glycomimetics, the galactose 3-hydroxyl group (3-OH) represents a critical bifurcation point in ligand recognition. Unlike the 4-OH and 6-OH groups, which often serve as immutable "anchors" defining the core specificity for the galactopyranose ring, the 3-OH exhibits a context-dependent duality :

-

In C-Type and Bacterial Lectins (e.g., PA-IL, ASGPR): The 3-OH is a Structural Anchor . It is frequently buried and essential for coordinating the active site Calcium ion (

). Modification here typically obliterates binding. -

In Galectins (e.g., Galectin-3): The 3-OH is an Exit Vector . It often faces a solvent-accessible pocket or participates in weaker, water-mediated H-bonds. This makes it the ideal vector for appending hydrophobic or cationic moieties to increase affinity from millimolar (

) to nanomolar (

This guide analyzes these mechanistic divergences and provides validated protocols for interrogating 3-OH interactions.

Structural Mechanistics: The 3-OH Interaction Landscape

The Canonical Galactose Recognition Mode

Regardless of the lectin family, the galactose ring is almost invariably recognized through a combination of:

-

CH-

Stacking: The hydrophobic B-face (H3, H4, H5) stacks against an aromatic residue (Trp, Phe, Tyr). -

Hydrogen Bonding: A network involving the equatorial 3-OH and axial 4-OH.

However, the electronic role of the 3-OH differs drastically between families.

Case Study A: The "Anchor" (Calcium-Dependent Lectins)

In Pseudomonas aeruginosa Lectin I (LecA/PA-IL) and mammalian C-type lectins (e.g., Macrophage Galactose Lectin, MGL), the 3-OH is a ligand for the metal ion.

-

Mechanism: The oxygen atoms of 3-OH and 4-OH act as coordinate covalent donors to the

. -

Thermodynamic Consequence: Removing the 3-OH (3-deoxy) or substituting it (3-O-methyl) removes a coordination ligand. The energetic penalty is severe (

kcal/mol), rendering the ligand inactive. -

Key Residues: In PA-IL, the 3-OH also H-bonds with Asp100 (via water) and the metal ion.

Case Study B: The "Vector" (Galectins)

In Galectin-3 (Gal-3), the conserved "canonical" binding relies heavily on the 4-OH and 6-OH interacting with His158, Asn174, and Arg144.

-

Mechanism: The 3-OH donates a hydrogen bond to Arg144 and accepts one from Glu184 (often water-mediated). Crucially, this position points outward toward a subsite capable of accommodating larger groups.

-

Drug Design Opportunity: Replacing the 3-OH with a triazole or aromatic amide allows the inhibitor to displace high-energy water molecules and form new interactions (e.g., cation-

interactions with Arg144). -

Evidence: 3-deoxy-galactose binds Gal-3 with reduced but measurable affinity, whereas 3-amido-derivatives can bind 50-100x tighter than native galactose.

Visualization: Comparative Binding Topologies

The following DOT diagram contrasts the binding architectures of Galectin-3 and PA-IL, highlighting the divergent role of the 3-OH group.

Precision Profiling of Deoxy Sugar Recognition: A Multi-Dimensional Technical Guide

Executive Summary

Carbohydrate-protein interactions (CPIs) govern critical biological recognition events, from viral entry to immune modulation. Among these, deoxy sugars (e.g., L-fucose, L-rhamnose, 2-deoxy-D-glucose) occupy a unique functional niche. Unlike their fully hydroxylated counterparts, deoxy sugars present amphipathic surfaces where the substitution of a hydroxyl group with a hydrogen atom creates a localized hydrophobic patch.

This guide provides a technical framework for investigating these interactions. It moves beyond standard binding assays to a mechanistic dissection of how "deoxygenation" alters binding thermodynamics and structural specificity. We focus on the interplay between CH-π interactions and solvation entropy , providing a validated workflow for researchers in glycomimetics and lectin biology.

Part 1: The Mechanistic Basis of Deoxy Sugar Recognition

The Hydrophobic Patch & CH-π Stacking

The defining feature of deoxy sugars in CPIs is the ability to engage in CH-π interactions with aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) within the lectin binding pocket.

-

Mechanism: The aliphatic protons of the deoxy sugar (polarized by adjacent electron-withdrawing oxygens) act as soft acids, interacting with the quadrupole moment of the aromatic ring (soft base).

-

Significance: In L-fucose, the C6-methyl group forms a critical hydrophobic anchor. Studies on lectins like DC-SIGN or PA-IIL (LecB) demonstrate that this methyl interaction often dictates affinity, contributing significantly to binding free energy (

) through favorable entropic gain (solvent release).

Thermodynamic Signatures: Enthalpy vs. Entropy

Investigating deoxy sugars requires distinguishing between two binding drivers:

-

Enthalpic Drivers (

): Loss of a hydroxyl group usually removes a hydrogen bond, potentially reducing enthalpy (making it less negative/favorable) unless compensated by van der Waals contacts. -

Entropic Drivers (

): The "deoxy" site prevents the sequestration of ordered water molecules that would otherwise solvate a hydroxyl group. Upon binding, the release of bulk water from the hydrophobic patch often results in a favorable entropy change.

Part 2: Integrated Experimental Workflow

The following workflow integrates structural and thermodynamic techniques to build a complete interaction profile.

Figure 1: Integrated workflow for characterizing deoxy sugar interactions, moving from library screening to atomistic modeling.

Part 3: Technical Protocols

Protocol A: Differential Epitope Mapping via STD-NMR

Saturation Transfer Difference (STD) NMR is the premier technique for identifying the "binding epitope" of deoxy sugars in solution.

Objective: Determine if the deoxy position (e.g., methyl group) is in direct contact with the protein surface.

Reagents & Setup:

-

Protein: 10–50 µM (Recombinant Lectin/Antibody).

-

Ligand: 1–2 mM Deoxy sugar (Ligand:Protein ratio > 50:1).

-

Buffer: Deuterated buffer (D₂O) to minimize solvent signal; pH 7.4.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve protein and ligand in 500 µL deuterated buffer. Ensure the protein is stable and does not aggregate (verify via DLS if necessary).

-

On-Resonance Irradiation (

): Irradiate the protein selectively at a region with no ligand signals (typically -1.0 ppm to 0.5 ppm for aliphatic residues or >10 ppm). Use a train of Gaussian pulses (total saturation time 2.0s). -

Off-Resonance Reference (

): Acquire a reference spectrum with irradiation set far from protein/ligand signals (e.g., 30 ppm). -

Difference Spectrum (

): Subtract-

Result: Only ligand protons receiving magnetization transfer (via spin diffusion from the protein) will appear.

-

-

Group Epitope Mapping (GEM): Normalize the STD intensity of each signal against the strongest signal (set to 100%).

-

Critical Analysis: For 6-deoxy sugars (e.g., Fucose), if the methyl doublet at ~1.2 ppm shows 100% relative intensity, it confirms the hydrophobic patch is deeply buried in the binding pocket [1].

-

Protocol B: Thermodynamic Dissection via ITC

Isothermal Titration Calorimetry (ITC) is essential to quantify the energetic contribution of the deoxy modification.

Objective: Compare

Parameters:

-

Cell: Protein (20–100 µM).

-

Syringe: Ligand (10–50 mM). Note: Carbohydrate interactions are often weak (

in mM range), requiring high ligand concentrations to achieve saturation (c-value optimization).

Methodology:

-

Buffer Matching: Dialyze protein and dissolve ligand in the exact same buffer to eliminate heat of dilution artifacts.

-

Titration Scheme: Perform 20 injections of 2 µL each at 25°C.

-

Control: Titrate ligand into buffer alone to measure heat of dilution (

) and subtract this from the experimental data. -

Data Fitting: Fit to a "One Set of Sites" model (unless cooperativity is suspected).

-

Interpretation: If the deoxy analog shows a less favorable

(less negative) but a more favorable

-

Part 4: Data Visualization & Analysis

Comparative Thermodynamic Data (Hypothetical Case Study)

The table below illustrates a typical dataset comparing a native sugar (Mannose) to a deoxy analog (Rhamnose/6-deoxy-Mannose) binding to a bacterial lectin.

| Ligand | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Mechanism |

| Mannose | 1200 | -4.0 | -6.5 | +2.5 | Enthalpy driven (H-bonds) |

| Rhamnose (6-deoxy) | 450 | -4.6 | -3.2 | -1.4 | Entropy enhanced (Hydrophobic) |

Analysis: Rhamnose binds tighter (lower Kd) despite losing enthalpy (weaker

Mechanistic Pathway: The CH-π Interaction

The following diagram details the atomic-level recognition event.

Figure 2: The entropic gain mechanism where solvent release stabilizes the CH-π stack between the deoxy sugar and lectin.

References

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy.[1] Angewandte Chemie International Edition.[1][2] Link

-

Dam, T. K., & Brewer, C. F. (2002). Thermodynamic Studies of Lectin-Carbohydrate Interactions by Isothermal Titration Calorimetry. Chemical Reviews. Link

-

Weis, W. I., & Drickamer, K. (1996). Structural Basis of Lectin-Carbohydrate Recognition.[1] Annual Review of Biochemistry. Link

-

Wohlert, J., et al. (2010). Free energy surfaces for the interaction of D-glucose with planar aromatic groups in aqueous solution.[2] Journal of Chemical Physics. Link

-

Hanson, S. R., et al. (2004). Probing the specificities of the mannose-binding lectins DC-SIGN and DC-SIGNR. Glycobiology.[3][4] Link

Sources

- 1. NMR Analysis of Carbohydrate-Binding Interactions in Solution: An Approach Using Analysis of Saturation Transfer Difference NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. Carbohydrates as Recognition Receptors in Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

Allyl 3-Deoxy-D-galactopyranoside: A Precision Probe for Dissecting Lectin Specificity

[1]

Executive Summary

In the structural biology of protein-carbohydrate interactions, the hydroxyl group at the C3 position of galactose is frequently a critical determinant of specificity.[1] Allyl 3-deoxy-D-galactopyranoside (Allyl 3-dGal) serves as a high-fidelity chemical probe designed to interrogate this specific recognition motif.[1] By excising the C3 hydroxyl group while retaining the allyl aglycone for surface conjugation or polymerization, this molecule acts as a "deletion analog."[1] It allows researchers to rigorously distinguish between lectins that strictly require the C3-OH hydrogen-bonding network (e.g., Galectins, Pseudomonas PA-IL) and those with promiscuous or hydrophobic-tolerant binding pockets.[1] This guide outlines the synthesis, validation, and experimental application of Allyl 3-dGal in high-throughput screening and drug design.[1]

Mechanistic Basis of Probing

Carbohydrate-binding proteins (lectins) recognize glycans through a combination of hydrogen bonding, CH-π interactions, and metal coordination.[1] The galactose C3-OH is a "hotspot" for these interactions.

-

Galectins (e.g., Galectin-3): The conserved carbohydrate-recognition domain (CRD) typically engages the C3-OH as both a hydrogen bond donor and acceptor, often interacting with conserved arginine and histidine residues.[1] Removal of this group (3-deoxy) usually abolishes binding, validating the pharmacophore.[1]

-

Bacterial Lectins (e.g., PA-IL from P. aeruginosa): PA-IL coordinates a calcium ion using the C3-OH and C4-OH of galactose.[1] The 3-deoxy analog fails to coordinate calcium, resulting in a complete loss of affinity.[1]

The Allyl group serves a dual purpose:

-

Mimicry: It simulates the glycosidic linkage found in natural oligosaccharides (e.g., the GlcNAc linkage in LacNAc), reducing the artifactual binding often seen with simple methyl glycosides.[1]

-

Functional Handle: The terminal alkene allows for immobilization onto microarray surfaces (via thiol-ene click chemistry) or copolymerization into multivalent neo-glycopolymers.

Logic of Interaction

The following diagram illustrates the decision matrix when using Allyl 3-dGal as a probe.

Figure 1: Decision logic for interpreting binding data using Allyl 3-deoxy-Gal. The probe acts as a binary switch to determine the essentiality of the C3 hydroxyl group.

Chemical Synthesis & Characterization

The synthesis of Allyl 3-deoxy-D-galactopyranoside requires precise deoxygenation.[1] The most robust protocol utilizes the Barton-McCombie deoxygenation via a radical mechanism.

Protocol: Synthesis of Allyl 3-Deoxy-β-D-galactopyranoside[2]

Precursors: Allyl β-D-galactopyranoside (commercially available or synthesized enzymatically).[1]

Step 1: Protection (Formation of the 4,6-O-Benzylidene Acetal)[1]

-

Dissolve Allyl β-D-galactopyranoside in dry acetonitrile.

-

Add benzaldehyde dimethyl acetal (2.0 eq) and catalytic CSA (camphorsulfonic acid).

-

Stir at RT for 4 hours. Neutralize with Et3N.

-

Result: Allyl 4,6-O-benzylidene-β-D-galactopyranoside.[1][2]

Step 2: Selective C2 Protection

-

To the product of Step 1 in dry DCM/Pyridine (1:1), add Benzoyl Chloride (1.1 eq) at -20°C.

-

The C2-OH is more reactive than C3-OH (equatorial vs axial).[1] Monitor via TLC.

-

Result: Allyl 2-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside.[1]

Step 3: C3 Functionalization (Xanthate Formation)[1]

-

Dissolve Step 2 product in dry THF. Add NaH (1.5 eq).

-

Add CS2 (2.0 eq) followed by Methyl Iodide (MeI).

-

Result: C3-O-Methylxanthate derivative.

Step 4: Barton-McCombie Deoxygenation[1]

-

Dissolve Xanthate in dry Toluene (degassed).

-

Add Tributyltin hydride (Bu3SnH, 1.5 eq) and AIBN (catalytic).

-

Reflux under Argon for 2-4 hours. The tributyltin radical abstracts the xanthate, leaving a C3 radical which is quenched by H.[1]

-

Result: Allyl 2-O-benzoyl-4,6-O-benzylidene-3-deoxy-β-D-galactopyranoside.

Step 5: Global Deprotection[1]

-

Acid Hydrolysis: Treat with 80% AcOH/H2O at 60°C to remove the benzylidene acetal.

-

Zemplén Deacylation: Treat with catalytic NaOMe in MeOH to remove the C2-benzoate.

-

Purification: Silica gel chromatography or HPLC.

Self-Validating Analytical Checkpoints

| Checkpoint | Method | Expected Signal | Causality |

| Deoxygenation | 1H-NMR | Appearance of multiplets at ~1.8–2.2 ppm (H3 axial/equatorial).[1] | Replacement of -CH(OH)- with -CH2-.[1] |

| Integrity | 13C-NMR | Disappearance of C3 signal at ~74 ppm; appearance at ~30-35 ppm.[1] | Carbon shift due to loss of electronegative oxygen. |

| Aglycone | 1H-NMR | Retention of multiplet at 5.8-6.0 ppm (-CH=).[1] | Confirms allyl group survived radical conditions. |

Experimental Workflows

Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic profile (Enthalpy ΔH vs. Entropy ΔS) of the binding.

-

Setup:

-

Cell: Lectin (e.g., Galectin-3) at 50-100 µM.[1]

-

Syringe: Allyl 3-deoxy-Gal (Probe) at 1-2 mM.

-

-

Protocol: Perform 20 injections of 2 µL at 25°C.

-

Interpretation:

Glycan Microarray Fabrication

Allyl glycosides are ideal for array printing via thiol-ene coupling.[1]

-

Surface Activation: Use glass slides coated with maleimide or vinyl-sulfone functionalized PEG.[1]

-

Printing: Spot Allyl 3-deoxy-Gal (100 µM) alongside Allyl Gal (WT control) and Allyl Glc (Negative control).

-

UV Curing: Irradiate at 254 nm or 365 nm (depending on initiator) to covalently link the allyl group to the surface thiols.

-

Assay: Incubate with fluorescently labeled lectin. Wash and scan.

Case Studies & Data Analysis

The following table summarizes expected affinity data for common lectins when probed with Allyl 3-deoxy-Gal.

| Target Lectin | Native Ligand | Binding to Allyl 3-deoxy-Gal | Mechanistic Explanation |

| Galectin-3 | Abolished / >100x Kd | Requires C3-OH as H-bond donor/acceptor (Arg144, His158 interaction).[1] | |

| PA-IL (LecA) | Abolished | C3-OH is essential for Calcium coordination.[1] | |

| Erythrina cristagalli (ECA) | Gal- | Significantly Reduced | C3-OH forms 3 cooperative H-bonds.[1] |

| C-type Lectins (Selectins) | Sialyl-Lewis X | Variable | Some tolerate C3 modification if Ca2+ binds elsewhere (e.g., Fucose).[1] |

Structural Visualization of Specificity

The diagram below details the atomic interactions usually lost when using the 3-deoxy probe.

Figure 2: Comparative interaction map. The 3-deoxy probe physically prevents the formation of key stabilizing bonds (Blue/Green), resulting in loss of affinity (Red dotted lines).[1]

References

-

Synthesis of Allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside. Carbohydrate Research, 1994.[1][2]

-

Barton-McCombie Deoxygenation: Mechanism and Application. Organic Reactions, 2004.[1]

-

A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation. ACS Chemical Biology, 2022.[1] [1]

-

Structural Analysis of Galectin-3 Carbohydrate Recognition. Journal of Biological Chemistry, 2015.[1][3]

-

Pseudomonas aeruginosa Lectin PA-IL Specificity. Glycobiology, 2002.[1] [1]

Sources

- 1. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 2. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Precision Engineering of Galactose Scaffolds: A Technical Guide to Probing Binding Specificity

Executive Summary

The elucidation of carbohydrate-protein interactions—specifically those involving galactose-binding lectins (Galectins)—is a cornerstone of modern glycobiology and drug discovery. Galectins, particularly Galectin-3 (Gal-3) and Galectin-1 (Gal-1), are implicated in fibrosis, cancer metastasis, and immune regulation. However, their carbohydrate recognition domains (CRDs) are structurally conserved, making the development of selective probes a significant challenge.[1]

This guide moves beyond generic synthesis. It details the strategic modification of the galactose core to exploit subtle structural differences in lectin CRDs. We focus on C-3 and C-6 functionalization—the primary vectors for discrimination between Galectin subtypes—and provide self-validating protocols for their synthesis and binding assessment.

Part 1: Strategic Design of Galactose Probes

The "Hydroxyl Map" and Structure-Activity Relationship (SAR)

To design a specific binder, one must understand the topology of the target.

-

The Conserved Face (C4, C6): In most Galectins, the C4-hydroxyl is deeply buried, acting as the primary anchor via hydrogen bonding to conserved histidine and arginine residues. Modification here typically abolishes binding.

-

The Discriminatory Vector (C3): Galectin-3 possesses a unique hydrophobic cleft adjacent to the C3-hydroxyl position. This cleft is absent or distinct in Galectin-1. Therefore, C3-functionalization (e.g., with aromatic triazoles or amides) is the gold standard for generating Gal-3 selectivity.

-

The Solvent Channel (C6): The C6 position often points toward the solvent. Modifications here are tolerated and useful for attaching linkers, fluorophores, or bulky groups to block specific enzymatic pathways (e.g., sulfation).

Synthetic Logic Visualization

The following decision tree outlines the selection of protecting groups based on the target position.

Figure 1: Strategic decision tree for galactose protecting group manipulation.

Part 2: Chemical Synthesis Workflows

Protocol A: Synthesis of 3-O-Propargyl-Galactose (The "Clickable" Scaffold)

This protocol creates a versatile scaffold. The propargyl group at C-3 allows for the rapid generation of a library of triazole derivatives to probe the Galectin-3 hydrophobic pocket.

Mechanism: The 4,6-O-benzylidene acetal is thermodynamically stable and locks the C4 and C6 hydroxyls. The C3-OH is more nucleophilic than the C2-OH due to the inductive effect of the anomeric center and metal chelation possibilities, allowing regioselective alkylation.

Step-by-Step Methodology:

-

Anomeric Protection (Thioglycoside Formation):

-

Reagents:

-D-Galactose pentaacetate, thiophenol, -

Action: Convert to phenyl 1-thio-

-D-galactopyranoside. -

Why: Thioglycosides are stable to both acidic and basic conditions used in subsequent steps but can be activated later for glycosylation.

-

Validation: Check

NMR for anomeric doublet (

-

-

Deacetylation:

-

Reagents: NaOMe in MeOH (Zemplén conditions), pH 9.

-

Action: Quantitative removal of acetates.

-

-

Benzylidene Installation (The Critical Step):

-

Reagents: Benzaldehyde dimethyl acetal, CSA (Camphorsulfonic acid, cat.), MeCN,

. -

Action: Forms the 4,6-O-benzylidene acetal.

-

Validation: TLC will show a shift to higher

compared to the tetraol. HRMS confirms mass.

-

-

Regioselective C-3 Alkylation:

-

Reagents: Dibutyltin oxide (

), MeOH, reflux; then Propargyl bromide, CsF, Toluene. -

Action: Formation of the stannylene acetal between C2 and C3. The C3 oxygen becomes highly nucleophilic.

-

Insight: Using CsF accelerates the reaction and avoids the use of toxic HMPA.

-

Result: Phenyl 3-O-propargyl-4,6-O-benzylidene-1-thio-

-D-galactopyranoside.

-

-

Library Generation (CuAAC Click):

-

React the scaffold with various azides (e.g., phenyl azide, naphthyl azide) using

and Sodium Ascorbate to generate the triazole library.

-

Data Summary: Protecting Group Stability

| Protecting Group | Stability Condition | Cleavage Condition | Selectivity Role |

| Acetate (Ac) | Acid stable | Base (NaOMe) | Global protection |

| Benzylidene (PhCH) | Base stable | Acid (80% AcOH) | Locks C4/C6; Exposes C3 |

| Isopropylidene | Base stable | Mild Acid | Locks C3/C4; Exposes C6 |

| Thioglycoside | Acid/Base stable | NIS/TfOH (Activation) | Anomeric anchor |

Part 3: Chemo-Enzymatic Approaches[2]

Chemical synthesis can be labor-intensive. Chemo-enzymatic methods offer "protecting-group-free" selectivity.

Protocol B: C-6 Modification via Galactose Oxidase (GAO)

This method selectively oxidizes the C-6 primary alcohol to an aldehyde, which can then be reductively aminated or oxime-ligated.

-

Enzymatic Oxidation:

-

Substrate: Methyl

-D-galactopyranoside (or a Gal-terminated glycan). -

Enzyme: Galactose Oxidase (GAO) + Catalase (to remove

byproduct). -

Buffer: 50 mM Sodium Phosphate, pH 7.0.

-

Conditions: Aerated shaking,

, 4-12 hours. -

Checkpoint: Monitor aldehyde formation using Purpald reagent (turns purple).

-

-

Functionalization (One-Pot):

-

Add amine (

) and reducing agent ( -

Result: C-6 amino-galactose derivative.

-

Part 4: Binding Validation (Glycan Microarray)

Once derivatives are synthesized, their specificity must be validated. The Glycan Microarray is the industry standard for high-throughput specificity screening.

Microarray Fabrication Workflow

-

Printing:

-

Derivatives are conjugated to BSA or printed directly onto NHS-activated or Epoxide-coated glass slides.

-

Concentration: Print at multiple concentrations (100

, 10

-

-

Blocking:

-

Incubate slides with 3% BSA in PBS for 1 hour to prevent non-specific protein binding.

-

-

Assay (The Screening Loop):

-

Probes: Biotinylated Galectin-3 and Galectin-1.

-

Detection: Cy5-Streptavidin or AlexaFluor-labeled anti-Galectin antibodies.

-

Workflow Visualization

Figure 2: High-throughput glycan microarray screening workflow.

Data Interpretation (Self-Validating Logic)

-

Positive Control: The array must include Lactose or N-Acetyl-Lactosamine (LacNAc), known binders of Galectins. If these do not light up, the assay failed.

-

Negative Control: Mannose or Glucose spots. If Galectin binds these, the protein is denatured or sticky (false positive).

-

Selectivity Index: Calculate the ratio of RFU (Gal-3) / RFU (Gal-1). A successful C-3 modified derivative should show a ratio > 10.

References

-

Dahlqvist, A., et al. (2019).[2] "3-Substituted 1-Naphthamidomethyl-C-galactosyls Interact with Two Unique Sub-Sites for High-Affinity and High-Selectivity Inhibition of Galectin-3." Molecules, 24(24), 4554.[1] [Link]

-

Volbeda, A. G., et al. (2017). "Protecting Group Strategies in Carbohydrate Chemistry." Wiley-VCH. [Link]

-

Campbell, C. T., et al. (2015). "Construction and Use of Glycan Microarrays." Current Protocols in Chemical Biology, 6(1), 1-22. [Link]

-

Li, Z., et al. (2014).[3] "Synthesis of L-glucose and L-galactose derivatives from D-sugars." Chinese Chemical Letters. [Link]

-

Zhang, H., et al. (2018). "Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives." Chemical Communications. [Link]

Sources

- 1. 3-Substituted 1-Naphthamidomethyl-C-galactosyls Interact with Two Unique Sub-sites for High-Affinity and High-Selectivity Inhibition of Galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Substituted 1-Naphthamidomethyl-C-galactosyls Interact with Two Unique Sub-Sites for High-Affinity and High-Selectivity Inhibition of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

Understanding the mechanism of action of diallyl sulfide in biological systems

Executive Summary

Diallyl sulfide (DAS) is a thioether and the simplest organosulfur compound derived from garlic (Allium sativum). Unlike its polysulfide counterparts (diallyl disulfide [DADS] and diallyl trisulfide [DATS]), DAS exhibits a unique pharmacokinetic profile characterized by rapid oxidative metabolism. Its therapeutic utility is defined by two primary mechanisms: (1) Suicide inhibition of Cytochrome P450 2E1 (CYP2E1) , and (2) Activation of the Nrf2-ARE antioxidant pathway .

This guide provides a rigorous technical analysis of these mechanisms, supported by validated experimental protocols. It is designed for researchers investigating chemoprevention, drug metabolism, and toxicology.

Primary Mechanism: Metabolic Activation & CYP2E1 Suicide Inhibition

DAS is not merely a competitive inhibitor; it is a mechanism-based inactivator (suicide substrate) of CYP2E1. This distinction is critical for experimental design, as the inhibition is time-, concentration-, and NADPH-dependent.

The Metabolic Activation Pathway

DAS undergoes a two-step S-oxidation catalyzed primarily by CYP2E1 itself.

-

Step 1: DAS is oxidized to Diallyl Sulfoxide (DASO) .

-

Step 2: DASO is further oxidized to Diallyl Sulfone (DASO2) .

-

Inactivation: DASO2 is the reactive species. It contains a vinyl sulfone moiety that acts as a Michael acceptor, covalently alkylating the prosthetic heme group or the apoprotein of CYP2E1, leading to irreversible inactivation.

Key Kinetic Parameters:

-

Mechanism: Pseudo-first-order inactivation kinetics.

-

Partition Ratio: The number of turnover events per inactivation event is low, indicating high efficiency as a suicide inhibitor.

Visualization: CYP2E1 Suicide Inhibition

Caption: Metabolic activation of DAS to DASO2, leading to suicide inactivation of CYP2E1.

Secondary Mechanism: Nrf2/ARE Pathway Activation

While DAS inhibits Phase I enzymes (CYP2E1), it simultaneously induces Phase II detoxifying enzymes via the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway.

Mechanism of Action

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitin-mediated proteasomal degradation.[1]

-

Sensing: DAS (and its metabolites) modifies specific cysteine residues (e.g., Cys288) on Keap1 via electrophilic attack or redox modulation.

-

Dissociation: This conformational change prevents Keap1 from ubiquitinating Nrf2.

-

Translocation: Stabilized Nrf2 translocates to the nucleus.[1]

-

Transcription: Nrf2 heterodimerizes with sMaf proteins and binds to the Antioxidant Response Element (ARE) sequences in DNA.

-

Output: Upregulation of HO-1 (Heme Oxygenase-1), NQO1, and GSTs.[2]

Visualization: Nrf2 Signaling Pathway

Caption: DAS-mediated activation of the Nrf2/ARE pathway via Keap1 modification.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating controls.

Protocol A: Microsomal CYP2E1 Inactivation Assay

Objective: To quantify the time-dependent inactivation of CYP2E1 by DAS (determination of

Reagents:

-

Rat Liver Microsomes (RLM) or Recombinant CYP2E1.

-

Probe Substrate: p-Nitrophenol (PNP) or Chlorzoxazone.

-

NADPH Generating System (NGS).

-

DAS (dissolved in DMSO; final DMSO < 0.1%).

Workflow:

-

Pre-incubation (The Inactivation Step):

-

Incubate RLM (1 mg/mL) with varying concentrations of DAS (0–500 µM) and NGS at 37°C.

-

Control: Incubate RLM + DAS without NGS (validates NADPH dependence of activation).

-

Time points: 0, 5, 10, 20 min.

-

-

Dilution (The Activity Assay):

-

At each time point, transfer an aliquot (e.g., 10 µL) into a secondary reaction mix containing saturating p-nitrophenol (200 µM) and fresh NGS.

-

Note: This 1:10 or 1:20 dilution minimizes competitive inhibition by remaining DAS, isolating the irreversible inactivation effect.

-

-

Measurement:

-

Incubate secondary mix for 10 min. Terminate with TCA.

-

Measure formation of p-nitrocatechol (absorbance at 510 nm or HPLC).

-

-

Data Analysis:

-

Plot ln(% Remaining Activity) vs. Pre-incubation Time.

-

The slope represents

. Plot

-

Protocol B: Nrf2 Nuclear Translocation (Western Blot)

Objective: Confirm DAS-induced movement of Nrf2 from cytoplasm to nucleus.

Workflow:

-

Treatment: Treat HepG2 or RAW264.7 cells with DAS (e.g., 50, 100, 200 µM) for 6–12 hours.

-

Fractionation (Critical Step):

-

Use a nuclear/cytoplasmic extraction kit.[3]

-

Self-Validation: Purity of fractions must be confirmed.

-

Cytoplasmic Marker: GAPDH or

-tubulin. -

Nuclear Marker: Lamin B1 or Histone H3.

-

-

-

Blotting:

-

Probe for Nrf2 (approx. 100 kDa due to glycosylation, despite predicted 68 kDa).

-

-

Result: DAS treatment should show decreased cytoplasmic Nrf2 and increased nuclear Nrf2 relative to vehicle control.

Visualization: Microsomal Assay Workflow

Caption: Two-step incubation protocol to distinguish reversible inhibition from irreversible inactivation.

Data Summary & Comparative Pharmacology

Table 1: Kinetic Parameters of CYP2E1 Inhibition

| Compound | Type of Inhibition | Mechanism | ||

| DAS | Competitive / Suicide | ~40-60 µM | Requires Metab. | Parent compound competes; Metabolite inactivates |

| DASO | Competitive / Suicide | ~100 µM | Intermediate | First oxidative metabolite |

| DASO2 | Suicide (Irreversible) | 188 µM* | 0.32 min⁻¹ | The ultimate reactive species |

*Note: Values are approximate based on rat liver microsomes [Source 1, 2].

Table 2: DAS vs. Polysulfides (DADS/DATS)

| Feature | Diallyl Sulfide (DAS) | Diallyl Disulfide (DADS) | Diallyl Trisulfide (DATS) |

| Sulfur Atoms | 1 | 2 | 3 |

| CYP2E1 Effect | High Specificity (Suicide) | Moderate | Low / Non-specific |

| HDAC Inhibition | Weak / Negligible | Moderate | Potent |

| G2/M Arrest | Weak | Moderate | Potent |

| Primary Utility | Drug Metabolism / Toxicology | Chemoprevention | Chemoprevention / Apoptosis |

References

-

Brady, J. F., et al. (1991). Inhibition of cytochrome P-450 2E1 by diallyl sulfide and its metabolites. Chemical Research in Toxicology. Link

-

Yang, C. S., et al. (2001). Mechanisms of inhibition of chemical toxicity and carcinogenesis by diallyl sulfide (DAS) and related compounds from garlic. Journal of Nutrition. Link

-

Chen, C., et al. (2004). The role of Nrf2 in the regulation of antioxidant response element-dependent induction of heme oxygenase-1 by diallyl trisulfide and diallyl sulfide. Carcinogenesis. Link

-

Sheen, L. Y., et al. (1999). Metabolites of diallyl disulfide and diallyl sulfide in primary rat hepatocytes.[4] Food and Chemical Toxicology. Link

-

Gong, P., et al. (2004). Activation of the constitutive androstane receptor and nuclear factor E2-related factor 2 by diallyl sulfide. Drug Metabolism and Disposition. Link

Sources

- 1. Keap1 Cysteine 288 as a Potential Target for Diallyl Trisulfide-Induced Nrf2 Activation | PLOS One [journals.plos.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolites of diallyl disulfide and diallyl sulfide in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Senior Scientist's Guide to the Conformational Landscape of Deoxygenated Monosaccharides

Executive Summary

Deoxysugars are fundamental components of numerous bioactive molecules, including antibiotics and anticancer agents, where their conformational preferences often govern molecular recognition and biological function.[1][2] The removal of a single hydroxyl group from a monosaccharide ring—a process known as deoxygenation—introduces profound perturbations to the delicate balance of steric and stereoelectronic forces that dictate its three-dimensional structure. This guide provides a comprehensive technical exploration of how deoxygenation impacts monosaccharide conformation. We will dissect the causal relationships between the position of deoxygenation and resulting changes in ring puckering, anomeric preference, and intramolecular interactions. This document is intended for researchers, chemists, and drug development professionals seeking to understand and predict the structural behavior of these vital carbohydrates to better inform rational drug design and synthetic strategy.

Part 1: The Foundations of Pyranose Conformation

Monosaccharides in solution exist predominantly as cyclic hemiacetals, with six-membered pyranose rings being the most common form for hexoses. The pyranose ring is not planar; to minimize torsional strain, it adopts non-planar conformations, primarily the stable "chair" forms.

The Dominant Chair Conformations: ⁴C₁ and ¹C₄

The two most stable chair conformations are the ⁴C₁ (C1-up, C4-down) and ¹C₄ (C1-down, C4-up). Substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The equilibrium between these two chairs is dictated largely by steric hindrance; the conformation that places the largest number of bulky substituents in the more spacious equatorial positions is generally favored.

The Anomeric Effect: A Decisive Stereoelectronic Force

While sterics are a powerful driver, the conformation at the anomeric carbon (C1) is also governed by a critical stereoelectronic phenomenon known as the anomeric effect .[3] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, even when steric considerations would favor the equatorial position.[3][4] This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on the endocyclic ring oxygen (O5) and the antibonding (σ*) orbital of the C1-substituent bond. This interaction is maximized when the lone pair and the C1-substituent bond are anti-periplanar, a geometry achieved in the axial configuration.

Caption: The anomeric effect stabilizes the axial anomer via hyperconjugation.

Part 2: Deoxygenation as a Conformational Perturbation

Removing a hydroxyl group fundamentally alters the steric and electronic profile of the monosaccharide, leading to predictable, position-dependent shifts in its conformational equilibrium. This perturbation can be understood through three primary mechanisms:

-

Alleviation of Steric Strain: The replacement of a bulky hydroxyl group (-OH) with a smaller hydrogen atom (-H) reduces steric crowding. This is particularly significant if the hydroxyl group was involved in an unfavorable 1,3-diaxial interaction.

-

Disruption of Hydrogen Bonding Networks: Hydroxyl groups are key players in intramolecular hydrogen bonding, which can stabilize specific conformations. The removal of a potential hydrogen-bond donor or acceptor eliminates these stabilizing interactions, potentially destabilizing the previously preferred conformer.[1]

-

Modulation of Stereoelectronic Effects: The inductive effect of an electronegative hydroxyl group influences the electron density throughout the ring. Its removal alters this electronic landscape, which can in turn modify the magnitude of the anomeric effect and other gauche interactions.

Part 3: Positional Impacts of Deoxygenation

The specific location of deoxygenation has a distinct and non-uniform impact on the sugar's final conformation.

C2-Deoxygenation: Enhancing the Anomeric Effect

Deoxygenation at the C2 position, as seen in the biologically crucial 2-deoxy-D-glucose, removes the neighboring inductive influence on the anomeric center. This often leads to a stronger expression of the anomeric effect, increasing the population of the α-anomer (axial C1-OH).[5][6] Glycosylation reactions with 2-deoxy sugars frequently yield α-glycosides as the major product due to this electronic preference.[5]

C3-Deoxygenation: A Source of Instability

Computational studies have revealed that deoxygenation at the C3 position can be particularly destabilizing to the pyranose ring structure.[1][2] For some sugars, removal of the C3-hydroxyl group significantly increases the population of the less common furanose (five-membered ring) form.[1] This suggests that the C3-hydroxyl plays a critical role in stabilizing the canonical chair conformation, possibly through key intramolecular interactions.[1]

C4 and C6-Deoxygenation

Deoxygenation at C4 and C6 has more varied consequences that are highly dependent on the overall stereochemistry of the sugar. C4-deoxygenation can influence the anomeric preference in a manner that is co-dependent on the stereochemistry at C2.[1] C6-deoxygenation removes the exocyclic hydroxymethyl group, which eliminates the potential for its rotation to interfere with or stabilize the ring, simplifying the conformational landscape.

Part 4: Methodologies for Conformational Analysis

A multi-faceted approach combining experimental spectroscopy and computational modeling is required to accurately characterize the conformational landscape of deoxysugars.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying carbohydrate conformation in solution.[7]

-

Proton (¹H) NMR: The magnitude of the scalar coupling constant (³J) between adjacent protons is related to the dihedral angle between them via the Karplus equation. Measuring the ³J(H,H) values around the pyranose ring allows for the determination of the ring's pucker and the axial/equatorial orientation of its substituents.[8] Anomeric protons of axial anomers typically appear more downfield than their equatorial counterparts.[8]

-

Carbon (¹³C) NMR: The chemical shift of the anomeric carbon (C1) and other ring carbons provides valuable conformational information.[7] For instance, the methyl group of 6-deoxy sugars gives a characteristic doublet signal around δH ≈ 1.2 ppm.[9]

-

2D NMR (COSY, HSQC, NOESY): These experiments are essential for assigning all proton and carbon signals and for identifying through-space proximities (NOESY), which helps confirm spatial arrangements of substituents.

Computational Chemistry

-

Density Functional Theory (DFT): DFT calculations are invaluable for interrogating the energetic landscape of different conformers.[1][2] By optimizing the geometry of various possible conformations (e.g., ⁴C₁, ¹C₄, furanose forms) and calculating their relative Gibbs free energies, one can predict their equilibrium populations.[1][10]

-

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the sugar and solvent molecules over time, providing insight into the dynamic equilibrium of conformers in solution and their interactions with binding partners like proteins.[11][12]

X-Ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the monosaccharide's conformation in the solid state.[13][14] While this provides a definitive structure, it's important to recognize that this single conformation may not be the most populated one in solution, where the molecule is conformationally mobile.

Caption: Integrated workflow for deoxysugar conformational analysis.

Part 5: Protocols for Investigation

Experimental Protocol: NMR-Based Conformational Assignment

-

Sample Preparation: Dissolve 5-10 mg of the deoxysugar in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., DSS or TMSP) if required.

-

Data Acquisition: On a high-field NMR spectrometer (≥500 MHz), acquire the following spectra at a controlled temperature (e.g., 298 K):

-

¹H NMR (1D) for initial assessment and integration.

-

¹³C NMR (1D) to identify carbon environments.

-

2D ¹H-¹H COSY to establish proton-proton coupling networks and trace the spin system around the ring.

-

2D ¹H-¹³C HSQC to correlate each proton with its directly attached carbon.

-

-

Data Analysis:

-

Assignment: Using the COSY and HSQC spectra, assign all proton and carbon signals, starting from the well-resolved anomeric proton.

-

Coupling Constant Extraction: From the high-resolution 1D ¹H spectrum, extract the ³J(H,H) coupling constants for all vicinal protons (H1-H2, H2-H3, etc.).

-

Conformational Determination: Compare the observed J-values to those expected for ideal chair conformations. Large ³J values (8-10 Hz) are indicative of an axial-axial relationship, while small values (1-4 Hz) indicate axial-equatorial or equatorial-equatorial relationships. This pattern allows for the unambiguous assignment of the dominant chair form (e.g., ⁴C₁).

-

Computational Protocol: DFT Energy Calculation

-

Structure Building: Using a molecular modeling program, build the initial 3D structures for the deoxysugar in its primary conformations (e.g., α-⁴C₁, β-⁴C₁, α-¹C₄, β-¹C₄).

-

Geometry Optimization: Perform a full geometry optimization for each structure using a suitable DFT method and basis set (e.g., M05-2X/cc-pVTZ(-f), as used in comprehensive studies).[1][2] This step finds the lowest energy geometry for each starting conformation.

-

Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the thermal corrections needed to calculate Gibbs free energy.

-

Energy Analysis: Extract the Gibbs free energy for each conformer. The relative population of each conformer i at a given temperature T can be calculated using the Boltzmann distribution, where ΔG is the relative free energy compared to the most stable conformer.

| Conformer of 2-Deoxy-D-ribose | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |

| α-pyranose (⁴C₁) | 0.00 | Dominant |

| β-pyranose (⁴C₁) | +0.85 | Significant |

| α-furanose | +1.20 | Minor |

| β-furanose | +1.55 | Minor |

| Table 1: Representative computational data for the conformational equilibrium of 2-deoxy-D-ribose in the gas phase, adapted from DFT studies. The α-pyranose form is the most stable.[10] |

Part 6: Implications for Biology and Drug Development

The conformational changes induced by deoxygenation are not merely academic; they have profound real-world consequences.

-

Receptor Binding and Efficacy: The efficacy of many carbohydrate-based drugs, such as antibiotics, depends on their ability to adopt a specific conformation to fit into a protein's binding pocket.[2] Deoxygenation provides a tool to lock a sugar into a more bioactive conformation or, conversely, to prevent it from adopting an inactive one.

-

Glycosidic Bond Stability: The conformation around the anomeric center directly impacts the stability of the glycosidic bond to chemical and enzymatic cleavage.[15][16] For example, the orientation of the anomeric substituent influences its susceptibility to hydrolysis, a key consideration in the design of stable glycoconjugates or prodrugs.

-

Enzymatic Recognition: Enzymes that process carbohydrates are highly stereoselective. Deoxygenation can alter a sugar's shape, making it either a better substrate, a poor substrate, or an inhibitor of a target enzyme. 2-Deoxy-D-glucose, for instance, is a well-known inhibitor of glycolysis because it is recognized and phosphorylated by hexokinase but cannot be further processed.[13][14]

Conclusion

Deoxygenation is a subtle but powerful modification that dramatically reshapes the conformational and energetic landscape of monosaccharides. By removing key steric and electronic features, it alters ring puckering, modulates the anomeric effect, and disrupts intramolecular hydrogen bonding networks. A thorough understanding of these effects, achieved through a synergistic combination of high-field NMR spectroscopy and robust computational modeling, is essential for predicting the behavior of deoxysugars. This knowledge empowers scientists in the fields of chemical biology and drug discovery to rationally design and synthesize novel carbohydrate-based therapeutics with precisely tailored structures and functions.

References

-

Vickman, A. E., & Pohl, N. L. B. (2019). Probing deoxysugar conformational preference: A comprehensive computational study investigating the effects of deoxygenation. Carbohydrate Research, 475, 17-26. [Link]

-

Vickman, A. E., & Pohl, N. L. B. (2019). Probing deoxysugar conformational preference: A comprehensive computational study investigating the effects of deoxygenation. PubMed, PMID: 30771703, PMCID: PMC6816760, DOI: 10.1016/j.carres.2018.12.003. [Link]

-

ResearchGate. (2025). Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O-Alkylation with Secondary Electrophiles. Request PDF. [Link]

-

Indian Academy of Sciences. Anomeric effect in carbohydrates. Journal of Chemical Sciences. [Link]

-

Cmoch, P., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. PubMed, PMID: 33918425, PMCID: PMC8038202, DOI: 10.3390/ijms22073720. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

-

Wikipedia. Anomeric effect. [Link]

-

ResearchGate. (2025). Carbohydrates in the gas phase: Conformational preference of D-ribose and 2-deoxy-D-ribose. [Link]

-

Bar-Shalom, D., et al. (2017). Primary Structure of Glycans by NMR Spectroscopy. PMC, PMCID: PMC5484493, DOI: 10.1021/acs.chemrev.7b00152. [Link]

-

Cmoch, P., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. MDPI. [Link]

-

MDPI. (2025). Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides. [Link]

-

ResearchGate. 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR... [Link]

-

YouTube. (2020). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates. [Link]

-

Aduri, R., et al. (2013). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. PMC, PMCID: PMC3808947, DOI: 10.1093/nar/gkt772. [Link]

-

MDPI. (2022). In Silico Evaluation of Binding of 2-Deoxy-D-Glucose with Mpro of nCoV to Combat COVID-19. [Link]

-

RSC Publishing. (2018). Pyranose ring conformations in mono- and oligosaccharides: a combined MD and DFT approach. Physical Chemistry Chemical Physics. [Link]

-

ResearchGate. (2025). Application of the 2-deoxyglucose scaffold as a new chiral probe for elucidation of the absolute configuration of secondary alcohols. [Link]

-

ResearchGate. (2025). Stability of N-Glycosidic Bond of (5 ' S)-8,5 '-Cyclo-2 '-deoxyguanosine. [Link]

-

uobabylon.edu.iq. 6 Pyranose and Furanose rings formation. [Link]

-

Frontiers. (2015). 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana. [Link]

-

ResearchGate. (2018). Pyranose ring conformation in mono- and oligosaccharides. A combined MD and DFT approach. Request PDF. [Link]

-

ChemRxiv. (2021). Glycosidic C-O Bond Activation in Cellulose Pyrolysis: Alpha Versus Beta and Condensed Phase Hydroxyl-Catalytic Scission. [Link]

-

Frontiers. (2022). Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization. [Link]

Sources

- 1. Probing Deoxysugar Conformational Preference: A Comprehensive Computational Study Investigating the Effects of Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing deoxysugar conformational preference: A comprehensive computational study investigating the effects of deoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pyranose ring conformations in mono- and oligosaccharides: a combined MD and DFT approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Frontiers | Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization [frontiersin.org]

Basic principles of using allyl glycosides in carbohydrate chemistry

An In-Depth Technical Guide for Researchers and Scientists

The Allyl Glycoside: A Linchpin in Modern Carbohydrate Chemistry

In the intricate field of carbohydrate chemistry, the pursuit of complex oligosaccharides and glycoconjugates demands a sophisticated toolkit of protecting groups and glycosylation strategies. Among the most versatile and powerful tools available to the synthetic chemist is the allyl glycoside. Its utility extends far beyond that of a simple anomeric protecting group; it serves as a stable, orthogonal handle that can be strategically converted into a reactive glycosyl donor. This dual nature forms the basis of the elegant "latent-active" glycosylation strategy, streamlining complex syntheses and avoiding time-consuming anomeric manipulations.[1][2][3] This guide provides a detailed exploration of the fundamental principles governing the use of allyl glycosides, from their synthesis and deprotection to their application in advanced iterative glycosylation methodologies.

Synthesis of Allyl Glycosides: Establishing the Foundation

The strategic journey begins with the efficient and stereocontrolled installation of the anomeric allyl group. The choice of method is dictated by the desired anomeric configuration (α or β) and the nature of the carbohydrate starting material.

Fischer Glycosylation for α-Glycosides

For the synthesis of simple allyl α-glucosides and galactosides, the Fischer glycosylation method offers a direct approach.[4] This acid-catalyzed reaction between an unprotected sugar and allyl alcohol typically favors the thermodynamically more stable α-anomer.

Lewis Acid-Promoted Synthesis from Peracetylated Donors

The synthesis of β-configured allyl glycosides is commonly achieved using glycosyl donors with a participating group at the C-2 position, such as an acetyl group.[4][5] Peracetylated sugars, which are often readily accessible, can be activated by Lewis acids like boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) to react with allyl alcohol.[6][7]

The mechanism involves the formation of a cationic intermediate that is stabilized by the neighboring C-2 acetyl group, forming a dioxolanium ion.[8] Subsequent Sₙ2 attack by allyl alcohol occurs from the opposite face, resulting in the formation of the 1,2-trans-glycosidic linkage, which corresponds to the β-anomer in the gluco- and galacto-series.[5][8]

A common challenge in these reactions is the formation of polar byproducts due to the loss of an acetyl group, leading to unsatisfactory yields.[4][6][7] A field-proven solution is a simple one-pot, two-step protocol: after the initial glycosylation is complete, the crude mixture is subjected to reacetylation (e.g., with acetic anhydride and pyridine). This efficiently converts the partially deacetylated byproducts back into the desired peracetylated allyl glycoside, significantly improving overall yields.[4][6]

Caption: Synthesis of β-allyl glycosides via a participating neighboring group.

Experimental Protocol: High-Yield Synthesis of Peracetylated β-Allyl Glycoside[4]

-

Glycosylation: A solution of the peracetylated sugar (1.0 equiv) and allyl alcohol (4.0 equiv) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an argon atmosphere.

-

The mixture is cooled to 0°C in an ice bath. Boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours, monitoring by TLC for the consumption of the starting material.

-

Neutralization & Workup: The reaction is quenched by the addition of triethylamine. The mixture is diluted with ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

Reacetylation: The crude residue is dissolved in a mixture of pyridine and acetic anhydride (1:1 v/v) and stirred at room temperature for 2-4 hours.

-

Final Purification: The reacetylation mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the pure peracetylated β-allyl glycoside.

| Synthetic Method | Typical Anomer | Key Reagents | Advantages | Considerations |

| Fischer Glycosylation | α | Allyl Alcohol, Acid Catalyst (e.g., H₂SO₄) | Simple, direct for α-anomers | Limited to acid-stable substrates; equilibrium mixture |

| Lewis Acid Promoted | β (with C-2 participation) | Peracetylated Sugar, Allyl Alcohol, BF₃·Et₂O/TMSOTf | Good β-selectivity, readily available donors | Byproduct formation requires reacetylation step for high yields[6][7] |

| Koenigs-Knorr Reaction | β (with C-2 participation) | Glycosyl Halide, Allyl Alcohol, Silver/Mercury Salts | Historically significant, good β-selectivity | Requires preparation of unstable glycosyl halides, use of toxic heavy metal salts[5][9][10] |

The Allyl Group as an Orthogonal Protecting Group

In multi-step oligosaccharide synthesis, the concept of "orthogonal protection" is paramount. An orthogonal protecting group is one that can be removed under a specific set of conditions that do not affect other protecting groups present in the molecule.[11][12] The allyl group excels in this role.[4] It is stable to a wide range of acidic and basic conditions commonly used to remove other groups like silyl ethers (e.g., TBAF), acetates (e.g., NaOMe/MeOH), and benzylidene acetals (e.g., mild acid hydrolysis).[13][14] This robustness allows for selective deprotection of other hydroxyl groups for further glycosylation while keeping the anomeric position securely masked.

Caption: Orthogonality of the allyl group to other common protecting groups.

Deprotection: Unmasking the Anomeric Position

When the synthetic sequence requires the anomeric position to be revealed (e.g., to generate a hemiacetal), the allyl group is selectively cleaved. The most prevalent and reliable method is a two-step sequence involving isomerization followed by hydrolysis.[4][14][15]

-

Isomerization: The terminal double bond of the allyl group is migrated to form the thermodynamically more stable internal 1-propenyl ether. This reaction is catalyzed by various transition-metal complexes, with Wilkinson's catalyst (Rh(PPh₃)₃Cl) and ruthenium complexes like the Grubbs' catalyst being highly effective.[15][16][17]

-

Cleavage: The resulting 1-propenyl glycoside is an enol ether, which is highly susceptible to hydrolysis under mild acidic conditions or by using reagents like mercury(II) chloride/mercury(II) oxide to yield the free hemiacetal.[4][16]